Cumyl-thpinaca

Description

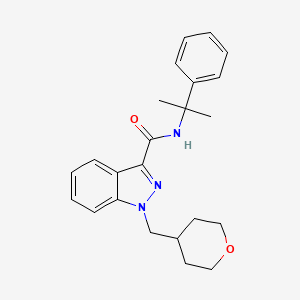

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCNLQQLQFMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032565 | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-50-8 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUMYL-THPINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-THPINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5GTC3QVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Cumyl-THPINACA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA (1-(tetrahydro-2H-pyran-4-ylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples. As an indazole-3-carboxamide derivative, it shares a structural scaffold with a number of other potent SCRAs. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and metabolic fate. The information is presented to support research, drug development, and forensic analysis related to this compound.

Core Pharmacological Data

The pharmacological activity of this compound is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. It acts as a potent full agonist at both receptors.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 1.23 ± 0.20 nM | 1.38 ± 0.86 nM | [1] |

| Functional Activity (EC50) | 0.1 nM | 0.59 nM | [2] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound binding to cannabinoid receptors and a typical workflow for its pharmacological characterization.

Caption: Signaling pathway of this compound at cannabinoid receptors.

Caption: Experimental workflow for pharmacological characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established methods for synthetic cannabinoid analysis.

Receptor Binding Affinity Assay (Radioligand Displacement)

This protocol is a generalized procedure based on the principles of competitive radioligand binding assays used for cannabinoid receptors.

-

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Non-specific binding control (e.g., WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

For non-specific binding determination, add a high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Assay (GTPγS Binding Assay)

This protocol outlines a common method to assess the functional activity of a G-protein coupled receptor agonist.

-

Objective: To determine the potency (EC50) and efficacy of this compound as a CB1/CB2 receptor agonist.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[35S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, GDP, [35S]GTPγS, and varying concentrations of this compound or vehicle.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity using a scintillation counter.

-

Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.

-

In Vitro Metabolism

The metabolism of this compound has been investigated using human liver microsomes, revealing extensive phase I metabolism.[1]

Metabolic Pathway

The primary metabolic transformations of this compound involve hydroxylation at various positions on the cumyl and tetrahydropyran moieties.

Caption: Metabolic pathway of this compound.

Table 2: In Vitro Metabolites of this compound Identified in Human Liver Microsomes

A total of 28 metabolites were detected for this compound following incubation with pooled human liver microsomes.[1] The primary metabolic reactions were mono-, di-, and tri-hydroxylation. The table below summarizes the major observed biotransformations.

| Biotransformation | Number of Metabolites |

| Mono-hydroxylation | Multiple isomers |

| Di-hydroxylation | Multiple isomers |

| Tri-hydroxylation | Multiple isomers |

| Dehydrogenation | Detected |

| N-dealkylation | Minor pathway |

Cytochrome P450 Isoforms Involved

The metabolism of this compound is primarily mediated by the following cytochrome P450 enzymes:

Experimental Protocol for In Vitro Metabolism

This protocol is a generalized procedure for studying the in vitro metabolism of a compound using human liver microsomes.

-

Objective: To identify the metabolites of this compound and the CYP isoforms involved in its metabolism.

-

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Recombinant human CYP isoforms (for reaction phenotyping).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Prepare an incubation mixture containing HLMs (or recombinant CYPs), phosphate buffer, and this compound in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

-

For reaction phenotyping, repeat the incubation with individual recombinant CYP isoforms to determine the contribution of each enzyme to the metabolism of this compound.

-

Conclusion

This compound is a potent, full agonist of both CB1 and CB2 receptors. It undergoes extensive phase I metabolism in vitro, primarily through hydroxylation mediated by CYP3A4 and CYP3A5. The data and protocols presented in this guide provide a foundational understanding of the pharmacological and metabolic profile of this compound, which is essential for researchers, forensic scientists, and drug development professionals working with this and related synthetic cannabinoids. Further in vivo studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to understand its potential for toxicity and drug-drug interactions.

References

An In-depth Technical Guide to Cumyl-THPINACA (CAS: 1400742-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-THPINACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the core properties of this compound (CAS: 1400742-50-8), intended to support research, forensic analysis, and drug development efforts. The document details its physicochemical characteristics, pharmacological profile, and metabolic fate. Standardized experimental protocols for its study are also presented, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of its scientific context.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1400742-50-8 | [1][2] |

| IUPAC Name | N-(1-methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide | [1] |

| Molecular Formula | C₂₃H₂₇N₃O₂ | [1][2][3] |

| Molecular Weight | 377.48 g/mol | [2] |

| Appearance | Neat solid | [1] |

| Solubility | Soluble in DMSO | [4] |

| Storage | -20°C | [1][4] |

| Stability | ≥ 2 years at -20°C | [1] |

Pharmacological Profile

This compound is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[5] Its high affinity and efficacy at these receptors are central to its biological activity.

Receptor Binding and Efficacy

Quantitative analysis of this compound's interaction with cannabinoid receptors reveals its high potency, as detailed in the following table.

| Parameter | CB1 Receptor | CB2 Receptor | Source |

| Binding Affinity (Ki) | 1.23 ± 0.20 nM | 1.38 ± 0.86 nM | [6] |

| Efficacy (EC₅₀) | 0.1 nM | 0.59 nM | [5] |

Signaling Pathway

As a cannabinoid receptor agonist, this compound modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.

Metabolism

In vitro studies have demonstrated that this compound undergoes rapid and extensive metabolism, primarily through oxidative pathways.[6][7] The in vitro half-life has been determined to be approximately 4.9 minutes.[7]

Metabolic Pathways

Metabolic profiling using human liver microsomes has identified a significant number of metabolites.[6] The primary metabolic transformations include mono-, di-, and tri-hydroxylation of the cumyl and tetrahydropyran moieties.[6] The para-hydroxylated metabolite of the cumyl group has been specifically identified and synthesized for use as a reference standard in analytical testing.[7] The cytochrome P450 enzymes CYP3A4 and CYP3A5 are the main contributors to its metabolism, with minor involvement from CYP2C8, CYP2C9, and CYP2C19.[6]

Experimental Protocols

The following sections outline standardized methodologies for the investigation of this compound.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP-55,940 (radioligand).

-

Unlabeled CP-55,940 (for non-specific binding).

-

This compound (test compound).

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membrane preparation, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a method to identify the metabolites of this compound using human liver microsomes (HLMs).

Materials:

-

This compound.

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (Solutions A and B).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (ACN) for quenching.

-

LC-HRMS system (Liquid Chromatography-High Resolution Mass Spectrometry).

Procedure:

-

Prepare a working solution of this compound in a suitable organic solvent.

-

In a microcentrifuge tube, combine phosphate buffer, NADPH regenerating system solutions, and the this compound working solution.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the HLM suspension.

-

Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the samples using an LC-HRMS system to identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

This technical guide consolidates the current scientific understanding of this compound, providing essential data and methodologies for the scientific community. The information presented on its physicochemical properties, potent cannabinoid receptor activity, and rapid metabolism underscores its significance in both forensic and pharmacological research. The detailed protocols and visual diagrams are intended to serve as a practical resource for researchers, facilitating standardized and reproducible investigations into this and other related synthetic cannabinoids. Further research is warranted to fully elucidate its toxicological profile and in vivo effects.

References

- 1. caymanchem.com [caymanchem.com]

- 2. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]

- 3. This compound - Wikidata [wikidata.org]

- 4. glpbio.com [glpbio.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists this compound and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure determination of a synthetic cannabinoid this compound metabolite with differentiation between the ortho-, meta-, and para-hydroxyl positions of the cumyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Cumyl-THPINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA (IUPAC name: N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide), also known as SGT-42, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like other SCRAs, it interacts with the cannabinoid receptors CB1 and CB2, which are key components of the endogenous cannabinoid system. The structure of this compound is characterized by an indazole core, a bulky cumyl group (α,α-dimethylbenzyl) linked via a carboxamide bridge, and a tetrahydropyran (THP) methyl group attached to the indazole nitrogen. This cumyl moiety is a common feature in several potent SCRAs and is thought to enhance binding affinity to cannabinoid receptors.[1] This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, its metabolic fate, and the signaling pathways it activates.

In Vitro Pharmacological Profile

The in vitro effects of this compound have been characterized through various assays, primarily focusing on its interaction with cannabinoid receptors CB1 and CB2.

Data Presentation: Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding and potent agonism at both CB1 and CB2 receptors. The quantitative data from radioligand binding studies and functional assays are summarized below.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 1.23 ± 0.20 nM | 1.38 ± 0.86 nM | [2][3] |

| Functional Activity (EC50) | 0.1 nM | 0.59 nM | [3] |

These values indicate that this compound is a highly potent SCRA, with a slight selectivity (approximately 6-fold) for the CB1 receptor in functional assays.[3] Its binding affinity is comparable to or greater than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Experimental Protocols

1. Cannabinoid Receptor Binding Assay (Radioligand Competition)

This protocol outlines a general method for determining the binding affinity (Ki) of a compound like this compound for CB1 and CB2 receptors.

-

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the receptor (IC50), from which the Ki is calculated.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Unlabeled competitor (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Receptor membrane preparations are incubated in the binding buffer with a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding sites.

-

Non-specific binding is determined in the presence of a high concentration of a standard unlabeled agonist (e.g., WIN 55,212-2 or CP-55,940).

-

The mixture is incubated, typically for 60-90 minutes at 30-37°C, to reach equilibrium.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[4][5]

-

2. CB1 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This protocol describes a method to assess the functional activity (agonism) of this compound at G-protein coupled receptors like CB1.

-

Objective: To measure the ability of this compound to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation, providing a measure of its efficacy and potency (EC50).

-

Materials:

-

Membrane preparations from cells expressing human CB1 receptors.

-

[³⁵S]GTPγS radioligand.

-

Guanosine diphosphate (GDP).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

-

-

Procedure:

-

Receptor membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Increasing concentrations of this compound are added to the membranes along with a fixed concentration of [³⁵S]GTPγS.

-

The mixture is incubated at 30°C for 60-90 minutes. Agonist binding activates the receptor, causing the Gα subunit to release GDP and bind [³⁵S]GTPγS.

-

The reaction is terminated by rapid filtration, similar to the binding assay.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data are plotted as a concentration-response curve to determine the EC50 (potency) and Emax (maximum effect, efficacy) relative to a standard full agonist.[4]

-

In Vitro Metabolism

This compound undergoes extensive and rapid metabolism, primarily through the cytochrome P450 (CYP) enzyme system.

Data Presentation: Metabolites and Metabolic Pathways

In vitro studies using pooled human liver microsomes (pHLM) have shown that this compound is extensively metabolized.[2] The parent compound is significantly depleted, leading to the formation of numerous metabolites.

-

Metabolic Reactions: The primary metabolic pathways include mono-, di-, and tri-hydroxylation, desaturation, and carbonylation.[2]

-

Number of Metabolites: A total of 28 phase I metabolites have been detected in pHLM incubations.[2]

-

Major Sites of Metabolism: Hydroxylation occurs on both the cumyl moiety (specifically at the para-position) and the tetrahydropyran ring.[2][6]

-

In Vitro Half-Life: The metabolic process is rapid, with a reported in vitro half-life of 4.9 minutes.[6][7]

-

CYP Isozyme Contribution: The metabolism is mainly mediated by CYP3A4 and CYP3A5 , with minor contributions from CYP2C8, CYP2C9, and CYP2C19.[2][3]

| Metabolite Type | Biotransformation | Key Findings | Reference(s) |

| Mono-hydroxylated | Hydroxylation | Found on both the cumyl and THP moieties. Para-hydroxylation on the cumyl group is a key transformation. | [2][6] |

| Di-hydroxylated | Dihydroxylation | An abundant and characteristic di-hydroxylated metabolite has been proposed as a potential in vivo biomarker. | [2] |

| Tri-hydroxylated | Trihydroxylation | Indicates extensive oxidative metabolism. | [2] |

| Other | Desaturation, Carbonylation | Further oxidative modifications contribute to the diverse metabolite profile. | [2] |

Experimental Protocol

1. In Vitro Metabolic Profiling using Pooled Human Liver Microsomes (pHLM)

This protocol provides a general framework for identifying phase I metabolites of a compound like this compound.

-

Objective: To incubate this compound with pHLM to generate metabolites and identify their structures using high-resolution mass spectrometry.

-

Materials:

-

Pooled human liver microsomes (pHLM).

-

Test compound (this compound).

-

NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) or NADPH.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol).

-

LC-HRMS system (e.g., LC-QTOF-MS).

-

-

Procedure:

-

A reaction mixture is prepared containing pHLM, phosphate buffer, and this compound in a microcentrifuge tube.

-

The mixture is pre-incubated at 37°C with gentle agitation.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

The incubation is carried out at 37°C for a set period (e.g., up to 60-120 minutes).

-

The reaction is terminated by adding an equal volume of ice-cold organic solvent, which precipitates the microsomal proteins.

-

The sample is vortexed and then centrifuged at high speed (e.g., >10,000 x g) to pellet the proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected.

-

The sample is analyzed by LC-HRMS to separate and identify the metabolites based on their retention times, accurate mass measurements, and fragmentation patterns.[6][8][9]

-

In Vivo Effects (Data from Analogues)

As of late 2025, specific in vivo studies characterizing the physiological and behavioral effects of this compound in animal models have not been published. However, data from structurally related cumyl-carboxamide SCRAs provide valuable insights into its potential in vivo profile. These compounds typically produce a classic battery of cannabimimetic effects.

Data Presentation: Cannabimimetic Effects of Related Compounds

Studies in rodents on compounds like CUMYL-PINACA and CUMYL-4CN-BINACA have demonstrated potent, CB1 receptor-mediated effects.

| Compound | Animal Model | Effects Observed | Dose Range | Reference(s) |

| CUMYL-PINACA | Mice | Hypothermia, catalepsy, analgesia | ED₅₀: 0.06–0.09 mg/kg (s.c.) | [10] |

| CUMYL-4CN-BINACA | Mice | Potent hypothermia, pro-convulsant activity (myoclonic jerks, Straub tail) | 0.1 - 1 mg/kg (i.p.) | [11][12] |

These findings suggest that this compound, given its high in vitro potency at the CB1 receptor, is likely to produce similar cannabimimetic effects in vivo, including alterations in body temperature, motor function, and potentially pro-convulsant activity. However, direct experimental verification is required.

Experimental Protocol

1. Mouse Model for Cannabimimetic Activity Assessment

This protocol describes a typical "triad" test used to evaluate the in vivo effects of cannabinoid agonists in mice.

-

Objective: To assess the ability of a test compound to induce hypothermia, catalepsy, and analgesia.

-

Animals: Male mice (e.g., C57Bl/6J strain).

-

Drug Administration: The test compound is dissolved in a suitable vehicle (e.g., ethanol, polysorbate 80, and saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Procedure:

-

Hypothermia: Baseline rectal or core body temperature is measured using a telemetric transponder or rectal probe. After drug administration, temperature is monitored at regular intervals (e.g., every 30 minutes for 2 hours).[11][13]

-

Catalepsy: The mouse is placed with its forepaws on a horizontal bar raised a few centimeters above the surface. The time it remains immobile (up to a cutoff, e.g., 60 seconds) is recorded.[10][13]

-

Analgesia: Nociceptive threshold is measured using the hot plate test. The mouse is placed on a surface maintained at a constant temperature (e.g., 52°C), and the latency to a pain response (e.g., paw licking or jumping) is recorded.[10][13]

-

Seizure Monitoring: Animals are observed for signs of seizure activity, which can be scored using a scale like the Racine scale (e.g., myoclonic jerks, loss of posture, tonic-clonic seizures).[11][12]

-

Receptor Mediation: To confirm that the observed effects are mediated by the CB1 receptor, a separate group of animals can be pre-treated with a CB1 antagonist (e.g., SR141716) before administration of the test compound. Blockade or reduction of the effects confirms CB1 receptor involvement.[11]

-

Signaling Pathways and Workflows

Cannabinoid Receptor Signaling

This compound, as a potent agonist, activates intracellular signaling cascades upon binding to CB1/CB2 receptors. The primary pathway involves the coupling to and activation of inhibitory G-proteins (Gi/o).

Caption: CB1 receptor signaling pathway activated by this compound.

In Vitro Metabolism Experimental Workflow

The process of identifying metabolites in a laboratory setting follows a structured workflow, from sample preparation to data analysis.

Caption: Experimental workflow for in vitro metabolite identification.

Structure-Pharmacology Relationship

The chemical structure of this compound directly influences its pharmacological and metabolic properties. The cumyl and THP groups are critical determinants of its activity.

References

- 1. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists this compound and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. oyc.co.jp [oyc.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Behavioral effects of cannabinoid agents in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Cumyl-THPINACA: An In-Depth Technical Guide to its Mechanism of Action on CB1/CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cumyl-THPINACA (SGT-42) is a potent synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide class. This technical guide provides a comprehensive overview of its mechanism of action at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The information presented herein is curated from publicly available scientific literature and is intended for an audience with a strong background in pharmacology and drug development. This document summarizes key quantitative data, outlines common experimental protocols for assessing cannabinoid activity, and provides visual representations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound exhibits high-affinity binding and potent agonism at both CB1 and CB2 receptors. The following tables summarize the key in vitro pharmacological parameters reported in the literature.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Reference |

| Human CB1 | 1.23 ± 0.20 | [1] |

| Human CB2 | 1.38 ± 0.86 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Potency of this compound

| Receptor | EC₅₀ (nM) | Reference |

| Human CB1 | 0.1 | [2] |

| Human CB2 | 0.59 | [2] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Note on Efficacy (Eₘₐₓ): While this compound is consistently described as a full agonist at both CB1 and CB2 receptors, specific Eₘₐₓ (maximal efficacy) values from functional assays such as G protein activation, β-arrestin recruitment, or cAMP accumulation are not consistently reported in the reviewed scientific literature[1][3]. Full agonism implies that the compound is capable of producing a maximal response similar to that of the endogenous ligand.

Experimental Protocols

The following sections describe the general methodologies for key experiments cited in the characterization of synthetic cannabinoid receptor agonists like this compound.

Radioligand Binding Assay (for determining Kᵢ)

Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

-

Competitive Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To measure the ability of this compound to activate G proteins coupled to CB1 and CB2 receptors.

General Protocol:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

-

Assay Reaction: The membranes are incubated with the test compound (this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. The binding of [³⁵S]GTPγS is therefore a measure of G protein activation.

-

Incubation and Termination: The reaction is allowed to proceed for a defined period and then terminated.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by scintillation proximity assay (SPA) or filtration.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for G protein activation.

β-Arrestin Recruitment Assay

Objective: To assess the recruitment of β-arrestin to the CB1 and CB2 receptors upon activation by this compound.

General Protocol:

-

Cell Lines: Engineered cell lines are used that co-express the cannabinoid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound).

-

Recruitment and Signal Generation: Agonist binding induces a conformational change in the receptor, leading to its phosphorylation and the recruitment of the β-arrestin fusion protein. This brings the two enzyme/protein fragments into close proximity, allowing them to form a functional enzyme/protein that generates a detectable signal (e.g., chemiluminescence or fluorescence).

-

Signal Detection: The signal is measured using a plate reader.

-

Data Analysis: Concentration-response curves are plotted to calculate the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To measure the effect of this compound on the production of cyclic AMP, a second messenger whose synthesis is typically inhibited by CB1 and CB2 receptor activation.

General Protocol:

-

Cell Culture: Cells expressing the CB1 or CB2 receptor are cultured.

-

Forskolin Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to increase intracellular cAMP levels.

-

Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound (this compound).

-

cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and concentration-response curves are used to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the mechanism of action of this compound.

Caption: CB1/CB2 Receptor Signaling Pathway

Caption: Experimental Workflow for Cannabinoid Activity

Caption: this compound Mechanism of Action

Conclusion

This compound is a highly potent and efficacious full agonist at both CB1 and CB2 receptors. Its low nanomolar binding affinities and sub-nanomolar functional potencies indicate a strong interaction with the endocannabinoid system. The primary mechanism of action involves the activation of Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. Like other cannabinoid agonists, it also likely engages β-arrestin signaling pathways. The comprehensive characterization of its pharmacological profile is crucial for understanding its physiological and potential toxicological effects. Further research is warranted to determine its precise efficacy (Eₘₐₓ) across different signaling pathways and to explore the potential for biased agonism.

References

The Rise of Synthetic Cannabinoids: An In-depth Technical Guide to Indazole-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cannabinoid research and drug development has been dramatically reshaped by the emergence of synthetic cannabinoid receptor agonists (SCRAs). Among the most prominent and potent classes of these compounds are the indazole-3-carboxamides. Initially explored by pharmaceutical companies for their therapeutic potential, these compounds have also been diverted for illicit use, leading to significant public health concerns. Their high affinity and efficacy at the cannabinoid receptors, CB1 and CB2, underscore the need for a comprehensive understanding of their discovery, development, and pharmacology. This technical guide provides an in-depth exploration of indazole-3-carboxamide cannabinoids, focusing on their structure-activity relationships, pharmacological properties, and the experimental methodologies used in their evaluation.

Core Structure and Discovery

The indazole-3-carboxamide scaffold represents a significant evolution in the design of synthetic cannabinoids. The discovery of these compounds stemmed from the systematic exploration of bioisosteric replacements for the classic indole core found in earlier generations of SCRAs. The nitrogen atom at the 2-position of the indazole ring was found to be a key modification, influencing both receptor affinity and metabolic stability.

The general synthetic route to many indazole-3-carboxamide cannabinoids commences with 1H-indazole-3-carboxylic acid or its corresponding methyl ester.[1] A common synthetic pathway involves the N-alkylation of the indazole core, followed by amide coupling with a desired amino acid derivative. This modular synthesis allows for extensive variation at both the N1-position and the C3-carboxamide substituent, facilitating the exploration of structure-activity relationships.

Pharmacological Data of Representative Indazole-3-Carboxamide Cannabinoids

The pharmacological activity of indazole-3-carboxamide cannabinoids is primarily mediated by their interaction with the CB1 and CB2 receptors. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) for several prominent examples of this class.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| AB-FUBINACA | 0.9 | 23.2 | [2] |

| AMB-FUBINACA | 10.04 | 0.786 | [1] |

| AB-CHMINACA | 0.77 | 2.05 | [3] |

| 5F-MDMB-PINACA (5F-ADB) | ~0.5 | ~1.0 | [1] |

| AB-PINACA | 2.87 | 0.88 | [4] |

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Selected Indazole-3-Carboxamide Cannabinoids.

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| AB-FUBINACA | 1.8 | 3.2 | [2] |

| AMB-FUBINACA | 0.54 | 0.13 | [1] |

| AB-CHMINACA | 2.1 | 5.6 | [5] |

| 5F-MDMB-PINACA (5F-ADB) | 0.59 | 7.5 | [6] |

| AB-PINACA | 11.6 | 21.1 | [5] |

Table 2: Cannabinoid Receptor Functional Potency (EC50) of Selected Indazole-3-Carboxamide Cannabinoids.

Key Signaling Pathways

Indazole-3-carboxamide cannabinoids are potent agonists at the G-protein coupled cannabinoid receptors CB1 and CB2. Upon binding, they initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Canonical G-protein signaling pathway activated by indazole-3-carboxamide cannabinoids.

Structure-Activity Relationships (SAR)

The potency and selectivity of indazole-3-carboxamide cannabinoids are heavily influenced by the nature of the substituents at the N1-position of the indazole core and the C3-carboxamide moiety.

Caption: Logical relationship of structural modifications to pharmacological properties.

N1-Position Substituents

The substituent at the N1-position plays a crucial role in determining receptor affinity. Alkyl and fluorinated alkyl chains, as well as benzyl and other arylmethyl groups, have been extensively explored. For instance, the replacement of a pentyl chain (as in AB-PINACA) with a cyclohexylmethyl group (as in AB-CHMINACA) generally leads to an increase in CB1 receptor affinity.

C3-Carboxamide Substituents

The amino acid-derived substituent at the C3-carboxamide position significantly impacts both affinity and efficacy. The presence of a chiral center in this substituent, typically derived from L-amino acids, is critical for potent activity. For example, compounds with a tert-leucinate moiety, such as 5F-MDMB-PINACA, often exhibit higher potency than their valinate counterparts. The (S)-enantiomers are consistently more potent than the (R)-enantiomers.[1]

Experimental Protocols

In Vitro Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes (typically 5-20 µg of protein) with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-radioactive cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Incubation Conditions: The incubation is typically carried out at 30°C for 60-90 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

This protocol describes a method to determine the functional potency (EC50) of a test compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing cannabinoid receptors.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors are cultured to confluency.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

-

Compound Addition: Cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a bioluminescent reporter gene assay.

-

Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Mouse Tetrad Assay

The "tetrad" is a battery of four behavioral tests in mice that are characteristic of CB1 receptor agonism: hypomotility, catalepsy, analgesia, and hypothermia.

Caption: Workflow for the in vivo mouse tetrad assay.

Methodology:

-

Animals: Male mice (e.g., C57BL/6 strain) are commonly used.

-

Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

-

Hypomotility (Open Field Test): At a set time post-injection (e.g., 30 minutes), individual mice are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, line crossings) is recorded for a defined period (e.g., 5-10 minutes).

-

Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters above a surface. The time the mouse remains immobile in this position is recorded, with a maximum cutoff time (e.g., 60 seconds).

-

Analgesia (Hot Plate Test): The mouse is placed on a surface maintained at a constant noxious temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.

-

Hypothermia: Rectal temperature is measured using a digital thermometer at a specified time post-injection.

-

Data Analysis: The dose-dependent effects of the test compound on each of the four parameters are analyzed and compared to the vehicle control.

Conclusion

The discovery and development of indazole-3-carboxamide cannabinoids have significantly advanced our understanding of cannabinoid receptor pharmacology. Their potent and diverse activities, coupled with their synthetic tractability, make them valuable tools for research. However, their potential for abuse and associated adverse health effects necessitate a thorough and rigorous scientific evaluation. The data, protocols, and structure-activity relationship insights provided in this technical guide are intended to support researchers, scientists, and drug development professionals in the continued exploration of this important class of compounds, with the ultimate goal of harnessing their therapeutic potential while mitigating their risks.

References

- 1. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugsandalcohol.ie [drugsandalcohol.ie]

- 4. Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters [mdpi.com]

- 5. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Analysis of Cumyl-THPINACA (C23H27N3O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. With the molecular formula C23H27N3O2, this potent substance has emerged as a compound of interest within the scientific and forensic communities. This technical guide provides a comprehensive analysis of this compound, detailing its chemical properties, pharmacological profile, and metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the core characteristics of this synthetic cannabinoid, facilitating further research and the development of analytical detection methods. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide, is characterized by its indazole core linked to a cumyl group and a tetrahydropyran (THP) moiety.[1] The cumyl group, a bulky and lipophilic substituent, is a common structural feature in many potent SCRAs, contributing to their high affinity for cannabinoid receptors.[1]

| Property | Value | Source |

| Molecular Formula | C23H27N3O2 | [2][3][4] |

| Molecular Weight | 377.48 g/mol | [2] |

| CAS Number | 1400742-50-8 | [1][2][4] |

| IUPAC Name | N-(2-phenylpropan-2-yl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide | [1] |

| Synonyms | SGT-42 | [2] |

Pharmacological Profile

This compound is a potent full agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][5] Its high affinity for these receptors is responsible for its psychoactive effects and other physiological responses.

Receptor Binding Affinity and Agonist Activity

Radioligand binding studies have demonstrated the high affinity of this compound for both CB1 and CB2 receptors. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) values are summarized below. The compound shows a slight selectivity for the CB1 receptor.[3]

| Receptor | Binding Affinity (Ki) | Agonist Activity (EC50) | Source |

| CB1 | 1.23 ± 0.20 nM | 0.1 nM | [3][5] |

| CB2 | 1.38 ± 0.86 nM | 0.59 nM | [3][5] |

Signaling Pathway

As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in the modulation of neurotransmitter release and other cellular responses.

Metabolism

This compound undergoes rapid and extensive phase I metabolism. In vitro studies using human liver microsomes have shown a short half-life of approximately 4.9 minutes.[6][7] The primary metabolic pathways involve hydroxylation at various positions on the cumyl and tetrahydropyran moieties.

Metabolic Profile

A significant number of metabolites have been identified, with up to 28 metabolites detected in in vitro studies.[5] The main biotransformations include mono-, di-, and tri-hydroxylation.[5] One of the major metabolites identified is formed by mono-hydroxylation at the para-position of the cumyl moiety.[6][7]

| Metabolic Pathway | Number of Metabolites Identified | Key Metabolites | Source |

| Phase I Metabolism | 28 | Mono-, di-, and tri-hydroxylated metabolites; para-hydroxy-cumyl-THPINACA | [5][6][7] |

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound. These protocols are based on published research and are intended to provide a foundational understanding of the experimental approaches.

Receptor Binding Assay (Based on Schoeder et al.)

-

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Methodology: Competitive radioligand binding assays are performed using cell membranes expressing human CB1 or CB2 receptors.

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing either CB1 or CB2 receptors are prepared.

-

Radioligand: A radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is used as the primary ligand.

-

Competition Assay: Increasing concentrations of this compound are incubated with the cell membranes and a fixed concentration of the radioligand.

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Metabolism Study (Based on Monti et al.)

-

Objective: To identify the phase I metabolites of this compound.

-

Methodology: Incubation of this compound with human liver microsomes (HLMs) followed by analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

-

Incubation: this compound is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.

-

Sample Preparation: The incubation is quenched, and the sample is subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.

-

LC-HRMS Analysis: The extracted sample is analyzed by a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Metabolite Identification: Metabolites are identified based on their accurate mass measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention times.

-

Conclusion

This compound is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its rapid and extensive metabolism presents challenges for its detection in biological matrices, necessitating the identification of specific metabolites as biomarkers of exposure. The data and protocols presented in this technical guide provide a foundational resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate the in vivo pharmacological and toxicological effects of this compound and its metabolites. This knowledge is crucial for the development of effective analytical methods for forensic and clinical applications and for understanding the potential health risks associated with its use.

References

- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists this compound and ADAMANTYL-THPINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists this compound and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. mdpi.com [mdpi.com]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. Synthesis and structure determination of a synthetic cannabinoid this compound metabolite with differentiation between the ortho-, meta-, and para-hydroxyl positions of the cumyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Psychoactive Effects of Cumyl-THPINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the psychoactive effects of Cumyl-THPINACA (SGT-42), a potent synthetic cannabinoid receptor agonist. The document summarizes key quantitative pharmacological data, details the experimental protocols used in its initial characterization, and visualizes the primary signaling pathways and metabolic processes involved.

Quantitative Pharmacological Data

The following tables summarize the core quantitative data from early in vitro studies on this compound, providing insights into its receptor binding affinity and functional potency.

| Compound | Receptor | Binding Affinity (Ki, nM) | Assay Type | Reference |

| This compound | CB1 | 1.23 ± 0.20 | Radioligand Binding Assay | [1][2] |

| This compound | CB2 | 1.38 ± 0.86 | Radioligand Binding Assay | [1][2] |

Table 1: Receptor Binding Affinities of this compound.

| Compound | Receptor | Functional Potency (EC50, nM) | Assay Type | Reference |

| This compound | CB1 | 0.1 | Not Specified | [3] |

| This compound | CB2 | 0.59 | Not Specified | [3] |

Table 2: Functional Potency of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the early characterization of this compound's psychoactive and metabolic profile.

In Vitro Receptor Binding and Functional Assays

2.1.1. Radioligand Binding Assay (for Ki determination)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human cannabinoid receptors CB1 and CB2.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940 or [3H]WIN 55,212-2).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate cell membranes with varying concentrations of this compound and a fixed concentration of the radioligand in the binding buffer.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled cannabinoid to determine non-specific binding.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2.1.2. [35S]GTPγS Binding Assay (for functional activity)

This assay measures the functional activation of G-proteins coupled to cannabinoid receptors upon agonist binding.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[35S]GTPγS.

-

This compound (test compound).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP in the assay buffer.

-

Add varying concentrations of this compound and a fixed concentration of [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

2.1.3. cAMP Accumulation Assay (for functional activity)

This assay determines the effect of this compound on the production of cyclic adenosine monophosphate (cAMP), a downstream second messenger of CB1 and CB2 receptor activation.

-

Materials:

-

Intact cells expressing human CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

This compound (test compound).

-

Cell culture medium.

-

cAMP assay kit (e.g., ELISA-based or FRET-based).

-

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Generate dose-response curves to determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

-

In Vitro Metabolism

2.2.1. Incubation with Pooled Human Liver Microsomes (pHLM)

This protocol is used to identify the phase I metabolites of this compound.

-

Materials:

-

Pooled human liver microsomes (pHLM).

-

This compound.

-

NADPH regenerating system (to support CYP450 enzyme activity).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system.

-

-

Procedure:

-

Prepare an incubation mixture containing pHLM, this compound, and the NADPH regenerating system in phosphate buffer.

-

Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the sample to precipitate proteins.

-

Analyze the supernatant using LC-HRMS to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Visualizations

The following diagrams illustrate the key signaling and metabolic pathways associated with this compound.

Caption: CB1 Receptor Signaling Pathway for this compound.

Caption: Experimental Workflow for In Vitro Metabolism of this compound.

References

- 1. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Cumyl-THPINACA in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyl-THPINACA is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Like many SCRAs, it poses a significant public health risk due to its high potency and potential for severe adverse effects. Accurate and sensitive analytical methods are crucial for its detection in biological matrices to understand its pharmacokinetics, for clinical toxicology, and for forensic investigations. Due to extensive metabolism, the parent compound is often found at very low concentrations or is absent in biological samples like urine. Therefore, analytical methods should also target its major metabolites. This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites in various biological specimens.

This compound is known to be extensively metabolized, primarily through hydroxylation.[1] An in-vitro study identified 28 phase I metabolites, with mono-, di-, and tri-hydroxylated species being prominent.[1] Therefore, targeting these metabolites is key to extending the detection window and increasing the sensitivity of analytical methods.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are essential for detecting the low concentrations of these analytes in complex biological matrices.

Target Analytes:

-

This compound (Parent Compound)

-

Mono-hydroxylated metabolites

-

Di-hydroxylated metabolites

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids, including cumyl-derivatives, in various biological matrices. It is important to note that specific validation for this compound may vary and should be established in-house.

Table 1: LC-MS/MS Method for this compound and Metabolites in Urine [2][3][4][5]

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | 85 - 115% |

Table 2: LC-MS/MS Method for this compound and Metabolites in Whole Blood [2][6][7]

| Parameter | Typical Value |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | 80 - 110% |

Table 3: GC-MS Method for this compound in Hair [8][9]

| Parameter | Typical Value |

| Linearity Range | 10 - 1000 pg/mg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 5 pg/mg |

| Limit of Quantitation (LOQ) | 5 - 20 pg/mg |

| Accuracy (% Bias) | ± 20% |

| Precision (% RSD) | < 20% |

| Recovery | > 70% |

Experimental Protocols

Analysis of this compound and Metabolites in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound and its hydroxylated metabolites in human urine.

a. Sample Preparation: Solid Phase Extraction (SPE) [3]

-

Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to cleave glucuronide conjugates.

-

Sample Pre-treatment: Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

b. LC-MS/MS Instrumental Analysis

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound and its metabolites.

Analysis of this compound in Whole Blood by LC-MS/MS

This protocol details a method for the quantification of this compound in whole blood.

a. Sample Preparation: Supported Liquid Extraction (SLE) [7]

-

Sample Pre-treatment: To 0.5 mL of whole blood, add 0.5 mL of deionized water and vortex to mix.

-

SLE Cartridge Loading: Load the diluted blood sample onto a 1 mL SLE cartridge. Allow the sample to absorb for 5 minutes.

-

Elution: Elute the analytes with two aliquots of 1.5 mL of ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

b. LC-MS/MS Instrumental Analysis

-

Instrumental parameters can be adapted from the urine analysis protocol, with potential modifications to the gradient to optimize separation from matrix components.

Analysis of this compound in Hair by GC-MS

This protocol provides a method for the detection of this compound in hair samples.

-

Decontamination: Wash 20 mg of hair sequentially with dichloromethane, methanol, and deionized water to remove external contamination. Dry the hair completely.

-

Pulverization: Pulverize the decontaminated hair using a ball mill.

-

Extraction: To the powdered hair, add 1 mL of methanol and vortex for 10 minutes. Centrifuge and collect the supernatant. Repeat the extraction step.

-

Evaporation and Derivatization: Combine the supernatants and evaporate to dryness. Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.

b. GC-MS Instrumental Analysis

-

GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS System: Mass spectrometer operating in electron ionization (EI) mode.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Visualizations

Cannabinoid Receptor Signaling Pathway

This compound acts as a potent agonist at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The following diagram illustrates the general signaling cascade initiated by the activation of the CB1 receptor.

Caption: CB1 Receptor Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis of this compound in Urine

The following diagram outlines the major steps in the analytical workflow for determining this compound and its metabolites in a urine sample.

Caption: LC-MS/MS analysis workflow for urine.

Metabolic Pathway of this compound

This diagram illustrates the primary metabolic transformations of this compound in the body.

Caption: Metabolic pathway of this compound.

References

- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists this compound and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]